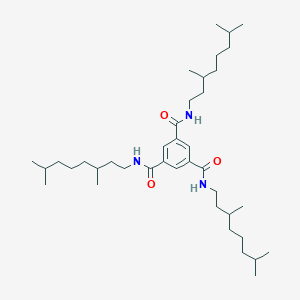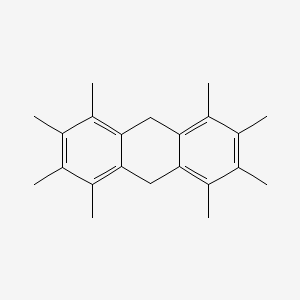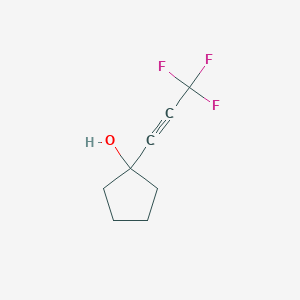
1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol is an organic compound characterized by the presence of a cyclopentane ring substituted with a trifluoropropynyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3,3,3-trifluoropropyne.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A strong base, such as sodium hydride, is used to deprotonate the cyclopentanone, forming an enolate intermediate.
Addition of 3,3,3-Trifluoropropyne: The enolate intermediate then undergoes nucleophilic addition to 3,3,3-trifluoropropyne, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the trifluoropropynyl group can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of 1-(3,3,3-trifluoroprop-1-enyl)cyclopentan-1-ol or 1-(3,3,3-trifluoropropyl)cyclopentan-1-ol.
Substitution: Formation of halogenated or aminated cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol depends on its specific application. In general, the trifluoropropynyl group can interact with various molecular targets, such as enzymes or receptors, altering their activity. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(3,3,3-Trifluoroprop-1-ynyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
1-(3,3,3-Trifluoroprop-1-ynyl)benzene: Contains a benzene ring instead of a cyclopentane ring.
Uniqueness: 1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol is unique due to the combination of a cyclopentane ring and a trifluoropropynyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
151340-87-3 |
|---|---|
Molekularformel |
C8H9F3O |
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
1-(3,3,3-trifluoroprop-1-ynyl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H9F3O/c9-8(10,11)6-5-7(12)3-1-2-4-7/h12H,1-4H2 |
InChI-Schlüssel |
NZYHTZLVYAXZKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C#CC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


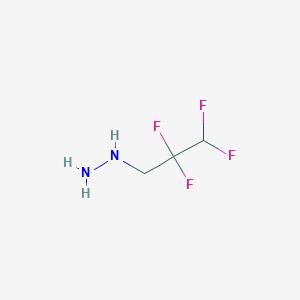
![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)

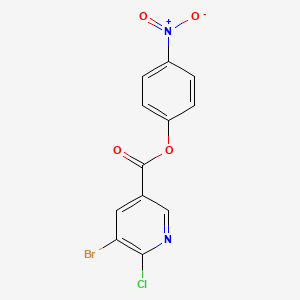
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
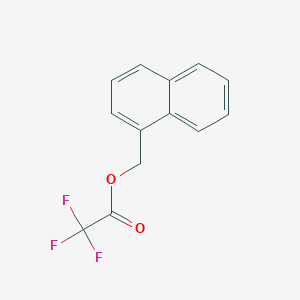
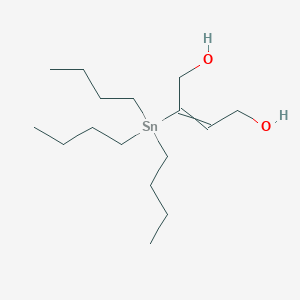
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
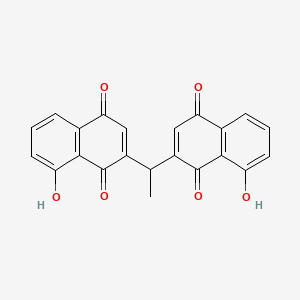
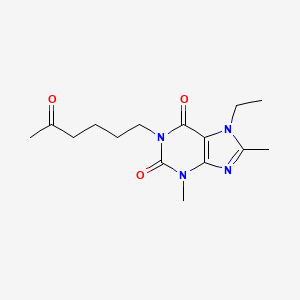
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
